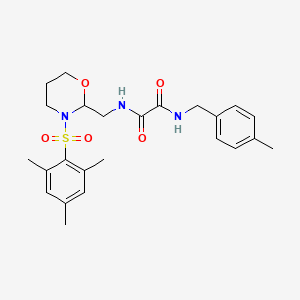![molecular formula C9H16O2 B2576470 [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287343-94-4](/img/structure/B2576470.png)
[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, this compound has been studied for its insecticidal properties, which can be used to protect crops from pests. In materials science, this compound has been studied for its ability to form stable complexes with metal ions, which can be used in the development of new materials.
Mecanismo De Acción
The mechanism of action of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, this compound has been shown to have insecticidal properties, which can be used to protect crops from pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol is its relatively simple synthesis method, which makes it a cost-effective choice for researchers. Additionally, this compound has been shown to have a wide range of potential applications in various fields. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of new pain medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research is the development of new insecticides based on the insecticidal properties of this compound. Additionally, the ability of this compound to form stable complexes with metal ions makes it a potential candidate for the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 1-bicyclo[1.1.1]pentan-3-one with 2-methoxyethanol in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield this compound. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Propiedades
IUPAC Name |
[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-3-2-8-4-9(5-8,6-8)7-10/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJUYHQROOOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

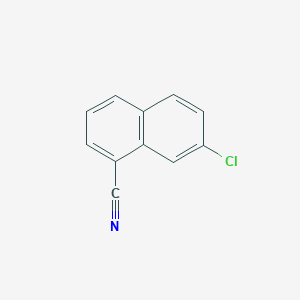
![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)
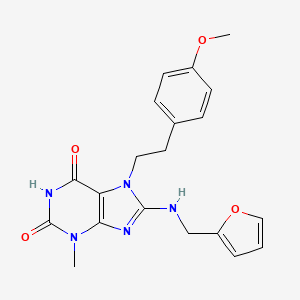
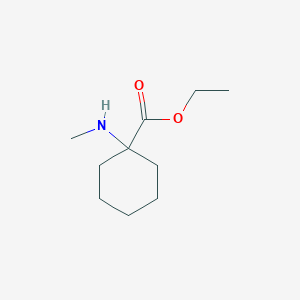
![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)
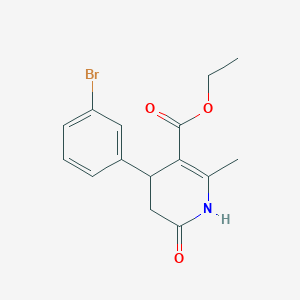
![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)
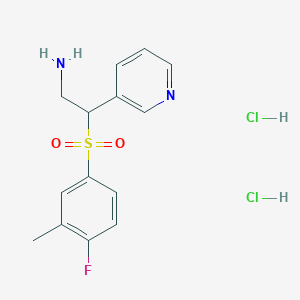

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)
